3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a difluoroethyl group, and an oxadiazole ring, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The cyclopropyl and difluoroethyl groups are introduced through substitution reactions using appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-N-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- 3-Cyclopropyl-N-(2,2-difluoroethyl)-1,3,4-oxadiazol-5-amine
Uniqueness
3-Cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9F2N3O |
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Molecular Weight |
189.16 g/mol |
IUPAC Name |
3-cyclopropyl-N-(2,2-difluoroethyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H9F2N3O/c8-5(9)3-10-7-11-6(12-13-7)4-1-2-4/h4-5H,1-3H2,(H,10,11,12) |
InChI Key |
SLEJVOOBNGFURL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)NCC(F)F |
Origin of Product |
United States |
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